![molecular formula C13H11NO3S B110503 N-(benzenesulfonyl)benzamide CAS No. 3559-04-4](/img/structure/B110503.png)
N-(benzenesulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is also known as benzenesulfonamide or benzenesulfonyl amide and is commonly used as a building block for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(benzenesulfonyl)benzamide is not well understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, including carbonic anhydrase, which plays a critical role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)benzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory activity, and antifungal properties. It has also been reported to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(benzenesulfonyl)benzamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on N-(benzenesulfonyl)benzamide. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of focus is the investigation of its potential therapeutic applications, including the development of new anticancer and anti-inflammatory agents. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-(benzenesulfonyl)benzamide involves the reaction of benzenesulfonyl chloride with benzamide in the presence of a base catalyst such as triethylamine. The reaction proceeds through an intermediate benzene sulfonyl benzamide, which is then treated with an acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonyl)benzamide has been extensively used in scientific research due to its unique properties and potential applications. It is commonly used as a reagent for the synthesis of various biologically active molecules, including inhibitors of enzymes, antibiotics, and anticancer agents.
Eigenschaften
CAS-Nummer |
3559-04-4 |
---|---|
Produktname |
N-(benzenesulfonyl)benzamide |
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)benzamide |
InChI |
InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15) |
InChI-Schlüssel |
ZBGWAJQUDSCDPB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Synonyme |
N-(phenylsulfonyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.